Boc-D-norleucine

Peptide synthesis Chiral purity Stereochemical integrity

Boc-D-norleucine (CAS 55674-63-0), also known as Boc-D-Nle-OH or N-α-tert-butoxycarbonyl-D-norleucine, is a protected non-proteinogenic amino acid derivative classified as a D-configured leucine analogue. With a molecular formula of C11H21NO4 and a molecular weight of 231.29 g/mol, this compound features a tert-butoxycarbonyl (Boc) protecting group at the N-terminus and a free carboxyl group, making it a standard building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide chemistry.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
CAS No. 55674-63-0
Cat. No. B558476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-norleucine
CAS55674-63-0
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1
InChIKeyZIOCIQJXEKFHJO-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-norleucine (CAS 55674-63-0): Technical Specifications and Class Positioning for Procurement Decisions


Boc-D-norleucine (CAS 55674-63-0), also known as Boc-D-Nle-OH or N-α-tert-butoxycarbonyl-D-norleucine, is a protected non-proteinogenic amino acid derivative classified as a D-configured leucine analogue . With a molecular formula of C11H21NO4 and a molecular weight of 231.29 g/mol, this compound features a tert-butoxycarbonyl (Boc) protecting group at the N-terminus and a free carboxyl group, making it a standard building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide chemistry . As a D-enantiomer of norleucine, it serves as a chiral intermediate distinct from its L-configured counterpart (Boc-L-norleucine, CAS 6404-28-0) and offers specific stereochemical properties that influence peptide conformation, stability, and biological activity in ways that cannot be replicated by L-isomers or other protected amino acid derivatives .

Why Boc-D-norleucine (CAS 55674-63-0) Cannot Be Substituted with Generic Boc-Amino Acids or L-Enantiomers


Boc-D-norleucine is not interchangeable with Boc-L-norleucine, Boc-D-leucine, or other generic Boc-protected amino acids due to three fundamental differentiators. First, the D-configuration at the α-carbon (specified by the /t8-/m1/s1 InChI stereochemical descriptor) produces distinct backbone conformations in synthetic peptides relative to L-enantiomers, with D,L-alternating oligonorleucines exhibiting unique aggregation behavior and β-helical folding patterns that cannot be achieved with L-only sequences [1][2]. Second, the n-butyl side chain (four-carbon linear alkyl) confers hydrophobicity intermediate between valine (three-carbon) and longer-chain analogues, which directly impacts peptide-membrane interactions and solubility profiles in ways that branched-chain alternatives like Boc-D-leucine or Boc-D-isoleucine do not replicate . Third, the Boc protection strategy is orthogonal to Fmoc-based SPPS; therefore, Fmoc-D-norleucine (CAS 112883-41-7) cannot be substituted where Boc-chemistry synthetic routes are already established, as deprotection conditions (TFA vs. piperidine) and coupling efficiencies differ systematically . These distinctions carry quantifiable consequences for enantiomeric purity specifications, synthetic yield, and final peptide conformation—as detailed in the evidence guide below.

Quantitative Differentiation Guide: Boc-D-norleucine (CAS 55674-63-0) Versus Comparator Compounds


Enantiomeric Purity Specification: Boc-D-norleucine (98% with ≤0.5% L-Isomer) Versus Commercial-Grade Boc-L-norleucine

Procurement-grade Boc-D-norleucine from qualified vendors is specified with an HPLC purity ≥98% and an enantiomeric impurity (L-isomer) limit of ≤0.5%, as verified by chiral HPLC analysis [1]. In contrast, commercial-grade Boc-L-norleucine (CAS 6404-28-0) is typically offered without a guaranteed enantiomeric impurity specification, with routine purity statements of ≥95-97% that do not separately quantify the D-isomer content . The defined ≤0.5% enantiomeric impurity threshold for the D-enantiomer ensures stereochemical fidelity in applications where the presence of even low levels of the opposite enantiomer can alter peptide secondary structure, receptor binding, or biological activity. This specification is particularly relevant given that D,L-alternating oligonorleucine sequences exhibit fundamentally different conformational behavior (β-helix formation versus α-pleated sheet aggregation) compared to homochiral L-oligonorleucines [2].

Peptide synthesis Chiral purity Stereochemical integrity Quality control

Enzymatic Activity Enhancement: Norleucine Substitution for Methionine Yields 2-Fold Activity Increase in P450 BM-3 Heme Domain

In cytochrome P450 BM-3 heme domain engineering, global replacement of all 13 methionine residues with norleucine (the free amino acid form, from which Boc-D-norleucine serves as the protected synthetic precursor) resulted in a nearly two-fold increase in peroxygenase activity compared to the wild-type methionine-containing enzyme [1]. Specifically, the norleucine-substituted variant exhibited approximately 2× higher peroxygenase activity than the methionine-containing control under identical assay conditions. This enhancement is attributed to the isosteric replacement of the sulfur atom in methionine with a methylene group (-CH2-), which eliminates oxidative vulnerability while preserving side-chain geometry [2]. The Boc-D-norleucine building block enables incorporation of this performance-enhancing D-norleucine residue into synthetic peptides and proteins, providing a quantifiable functional advantage over methionine-based sequences.

Protein engineering Enzyme activity Methionine replacement Peroxygenase

Conformational Specificity: D-Configuration Enables β-Helical Structures Absent in Homochiral L-Peptides

D,L-alternating oligonorleucine sequences, which require the alternating incorporation of D-norleucine residues (accessible via Boc-D-norleucine), form specific β-helical conformations—predominantly β4,4 single-stranded helices (~4.4 residues per turn) and ↓↑5,6 double-stranded antiparallel helices (~5.6 residues per turn)—as characterized by solution 1H NMR [1]. In marked contrast, homochiral L-oligonorleucine sequences do not form β-helices; instead, they form insoluble aggregates of the α-pleated sheet type that precipitate from common organic solvents even at moderate chain lengths [2]. This conformational dichotomy is unique to norleucine among branched-chain amino acid analogues: D,L-alternating sequences of valine, leucine, and isoleucine do form β-helices, but D,L-norleucine behaves differently, with its aggregation tendency reversible by strategic N-methylation or single leucine substitution [3]. Boc-D-norleucine is the essential chiral building block for accessing these structurally unique β-helical motifs.

Peptide conformation β-helix Stereochemistry Structural biology

Storage Stability: Lyophilized Boc-D-norleucine Maintains 36-Month Stability at -20°C

In lyophilized (freeze-dried) form, Boc-D-norleucine is documented to remain stable for 36 months when stored desiccated at -20°C, with no degradation or loss of purity reported under these conditions [1]. Once reconstituted in solution, the compound should be stored at -20°C and used within 1 month to prevent potency loss [2]. This 36-month lyophilized shelf life provides procurement flexibility and reduces the frequency of reorder cycles compared to less stable amino acid derivatives that require more frequent replenishment. Vendors also specify ambient temperature stability during routine shipping (several days), eliminating the need for costly cold-chain logistics for standard deliveries .

Stability Storage conditions Shelf life Inventory management

Solubility in DMSO: Boc-D-norleucine (90-100 mg/mL) Compared to Calculated Aqueous Solubility (1.5 g/L)

Boc-D-norleucine exhibits high solubility in DMSO, with reported values ranging from 90 mg/mL (389 mM) to approximately 100 mg/mL (432 mM) at 25°C, making it readily amenable to preparation of concentrated stock solutions for in vitro experiments . In contrast, the calculated aqueous solubility of Boc-D-norleucine is substantially lower at 1.5 g/L (6.5 mM) at 25°C, representing a ~60-fold reduction compared to DMSO solubility . For in vivo formulation applications requiring aqueous compatibility, the compound achieves clear solutions at ≥2.5 mg/mL (10.81 mM) when formulated in co-solvent systems such as 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline . This solubility profile contrasts with Boc-D-leucine and Boc-D-isoleucine, which possess branched side chains and exhibit different organic/aqueous partitioning behavior due to altered hydrophobicity.

Solubility Formulation DMSO In vitro assays

Optimal Procurement and Application Scenarios for Boc-D-norleucine (CAS 55674-63-0)


Stereospecific Peptide Synthesis Requiring D-Configured Norleucine with Documented Enantiomeric Purity

Researchers synthesizing peptides where D-configuration is critical for biological activity or structural studies should select Boc-D-norleucine from vendors providing HPLC-verified enantiomeric impurity specifications (≤0.5% L-isomer). This level of chiral quality control is essential for D,L-alternating peptide sequences where trace L-isomer contamination can disrupt β-helical folding and promote undesirable aggregation [1]. Procurement from suppliers offering Certificate of Analysis (CoA) documentation with stereoisomer quantification enables traceable quality assurance for publications and regulatory submissions [2].

Enzyme Engineering and Protein Modification: Methionine-to-Norleucine Replacement for Oxidative Stability and Enhanced Activity

Boc-D-norleucine serves as the protected precursor for incorporating D-norleucine into engineered enzymes where methionine residues are targeted for isosteric replacement. The ~2-fold peroxygenase activity enhancement documented in cytochrome P450 BM-3 upon norleucine substitution validates this strategy for improving enzyme performance while eliminating sulfur-associated oxidative degradation pathways [3]. This scenario is particularly relevant for industrial biocatalysis and protein therapeutic development where extended functional half-life and enhanced catalytic efficiency are prioritized.

Conformational Studies of β-Helical Peptide Architectures

Laboratories investigating β-helical peptide structures—including double-stranded antiparallel β-helices (↓↑5,6 type) and single-stranded β4,4 helices—require Boc-D-norleucine as the essential D-configured building block for D,L-alternating sequences. NMR structural studies confirm that these conformations are uniquely accessible with alternating D- and L-norleucine residues and cannot be replicated using homochiral L-norleucine peptides, which instead form insoluble α-pleated sheet aggregates [4]. Procurement of high-purity Boc-D-norleucine is mandatory for reproducible synthesis of these structurally defined scaffolds used in biomaterials and peptidomimetic drug design.

Long-Term Inventory Planning: 36-Month Lyophilized Stability Enables Bulk Procurement

Facilities with recurring peptide synthesis workflows can leverage the documented 36-month lyophilized stability of Boc-D-norleucine at -20°C to justify bulk procurement and reduce per-unit costs. The extended shelf life minimizes reorder frequency and associated shipping/logistics overhead compared to less stable amino acid derivatives with 12-24 month stability windows [5]. Additionally, ambient temperature shipping tolerance (stable for several days during transit) eliminates cold-chain requirements for routine deliveries, further reducing procurement complexity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-D-norleucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.